Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is a heterocyclic aromatic compound that features a fused benzene and cinnoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed dual C–H activation can be employed to construct the fused ring system . This method involves using a pyrazolone moiety as an internal directing group for C–H activation, providing a flexible strategy to access the polycyclic skeleton.
Industrial Production Methods
Industrial production of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring.
Scientific Research Applications
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic ring system allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]pyrazolo[1,2-a]cinnolin-1-ones: These compounds share a similar fused ring system and are synthesized using similar palladium-catalyzed C–H activation methods.
Benzimidazoles: Another class of heterocyclic compounds with a fused benzene and imidazole ring system, known for their pharmacological properties.
Uniqueness
Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
64126-80-3 |
---|---|
Molecular Formula |
C12H10ClN3 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
benzo[c]cinnolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H9N3.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12;/h1-7H,13H2;1H |
InChI Key |
SAYQTNYJMOLVLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.